Methyl 3-(naphthalen-1-yl)prop-2-en-1-yl carbonate
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Overview
Description
Methyl 3-(naphthalen-1-yl)prop-2-en-1-yl carbonate is an organic compound that features a naphthalene ring attached to a prop-2-en-1-yl carbonate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(naphthalen-1-yl)prop-2-en-1-yl carbonate typically involves the alkylation of 3-(naphthalen-1-yl)prop-2-yn-1-yl amines with 3-phenylprop-2-en-1-yl bromide in acetonitrile . The reaction conditions are mild, with the mixture being heated at 40–45°C for 10–15 minutes, followed by additional heating at 70–75°C for 15–20 minutes .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(naphthalen-1-yl)prop-2-en-1-yl carbonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the carbonate group to alcohols.
Substitution: The naphthalene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthaldehyde derivatives, while reduction can produce alcohols.
Scientific Research Applications
Methyl 3-(naphthalen-1-yl)prop-2-en-1-yl carbonate has several applications in scientific research:
Mechanism of Action
The mechanism by which Methyl 3-(naphthalen-1-yl)prop-2-en-1-yl carbonate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The naphthalene ring can engage in π-π interactions, while the carbonate group can participate in hydrogen bonding and other non-covalent interactions .
Comparison with Similar Compounds
Similar Compounds
- 3-(Naphthalen-1-yl)prop-2-yn-1-yl carbonate
- 3-(Naphthalen-1-yl)prop-2-en-1-yl bromide
- 3-(Naphthalen-1-yl)prop-2-yn-1-yl amine
Uniqueness
Methyl 3-(naphthalen-1-yl)prop-2-en-1-yl carbonate is unique due to its specific combination of a naphthalene ring and a prop-2-en-1-yl carbonate group. This structure imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds .
Properties
CAS No. |
918309-63-4 |
---|---|
Molecular Formula |
C15H14O3 |
Molecular Weight |
242.27 g/mol |
IUPAC Name |
methyl 3-naphthalen-1-ylprop-2-enyl carbonate |
InChI |
InChI=1S/C15H14O3/c1-17-15(16)18-11-5-9-13-8-4-7-12-6-2-3-10-14(12)13/h2-10H,11H2,1H3 |
InChI Key |
ZPOZSJNQPJQTNJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)OCC=CC1=CC=CC2=CC=CC=C21 |
Origin of Product |
United States |
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